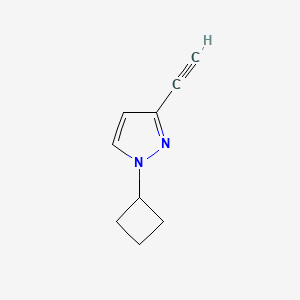

1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE

Description

Overview of Pyrazole (B372694) Chemistry and its Significance in Organic and Materials Science

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comijraset.com This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. wisdomlib.orgglobalresearchonline.netnih.gov Pyrazole-based compounds have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. globalresearchonline.netmdpi.com Their ready accessibility and diverse chemical reactivity have made them a subject of extensive study. globalresearchonline.net

The significance of pyrazoles extends beyond the pharmaceutical realm into materials science. mdpi.comrroij.com The incorporation of pyrazole units into polymers and other materials can impart specialized properties such as enhanced thermal stability, conductivity, and unique photophysical characteristics. rroij.commdpi.com The conjugated nature of the pyrazole ring often leads to molecules with intrinsic fluorescent properties, which are valuable for developing sensors and other organic materials. mdpi.com The synthesis of pyrazoles is a well-established area of organic chemistry, with common methods including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.comorganic-chemistry.org

Importance of Ethynyl (B1212043) Moieties in Contemporary Synthetic Chemistry and Chemical Biology

The ethynyl group, a carbon-carbon triple bond, is a highly versatile functional group in modern organic chemistry. researchgate.netsci-hub.se Its linear geometry allows it to act as a rigid spacer, connecting different parts of a molecule with a defined orientation. researchgate.netsci-hub.se This feature is particularly useful in the design of complex molecular architectures. The terminal alkyne, with its acidic proton, can participate in a variety of chemical transformations, including the well-known Sonogashira coupling and "click" chemistry reactions. researchgate.netacs.org

In chemical biology, the ethynyl group serves as a powerful tool for probing biological systems. researchgate.netacs.org Its small size and bioorthogonal nature mean it can be incorporated into biomolecules like proteins and nucleic acids with minimal perturbation. researchgate.netnih.gov This allows for the subsequent attachment of reporter tags, such as fluorescent dyes or affinity labels, via click chemistry, enabling the study of biological processes in their native environment. acs.orgnih.gov The ethynyl group can also act as a bioisostere for other chemical groups, such as halogens or phenyl rings, allowing for the fine-tuning of a molecule's properties. sci-hub.seacs.org

Rationale for Research on 1-Cyclobutyl-3-ethynyl-1H-pyrazole as a Versatile Synthetic and Chemical Biology Scaffold

The compound This compound represents a strategic combination of a stable heterocyclic core and a reactive functional group. The pyrazole ring provides a robust and synthetically accessible platform. The cyclobutyl group at the N1 position introduces a three-dimensional element, which can be important for exploring chemical space in drug discovery and materials science.

The key feature of this molecule is the ethynyl group at the C3 position. This terminal alkyne opens up a vast array of possibilities for further chemical modification. It can readily undergo reactions such as the Mannich reaction and Favorskii-type reactions. electronicsandbooks.com More significantly, it is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the straightforward and efficient conjugation of the pyrazole scaffold to other molecules, including biomolecules, polymers, and surfaces.

The combination of the pyrazole's inherent properties with the synthetic versatility of the ethynyl group makes This compound a highly attractive building block. Its potential applications span from the development of novel pharmaceuticals, where the pyrazole core can be tailored for specific biological targets, to the creation of advanced materials with customized properties. The ability to easily link this scaffold to other entities via its ethynyl "handle" positions it as a valuable tool for constructing complex and functional molecular systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutyl-3-ethynylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-6-7-11(10-8)9-4-3-5-9/h1,6-7,9H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPONANYWWPLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(C=C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 1 Cyclobutyl 3 Ethynyl 1h Pyrazole

Reaction Pathway Elucidation for Pyrazole (B372694) Ring Formation and Functionalization

The synthesis of the pyrazole core of 1-cyclobutyl-3-ethynyl-1H-pyrazole and its subsequent functionalization are fundamental processes. Understanding the mechanistic pathways of these reactions is key to controlling regioselectivity and achieving high yields.

The formation of the pyrazole ring typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The mechanism proceeds through a series of nucleophilic addition and cyclization-dehydration steps.

A common synthetic route to pyrazoles involves the condensation of a β-dicarbonyl compound with hydrazine. The initial step is a nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons, followed by a cyclization step where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the aromatic pyrazole ring. For instance, the reaction of a suitably substituted 1,3-diketone with hydrazine would first form a hydrazone intermediate. This is followed by an intramolecular cyclization and then elimination of a water molecule to yield the pyrazole. jetir.orgresearchgate.net

Another approach involves the use of hydrazones as building blocks. For example, a Brønsted acid-mediated synthesis of pyrazoles from conjugated hydrazones has been developed, which proceeds through a β-protonation, nucleophilic addition, cyclization, and aromatization sequence. bohrium.comacs.org This method highlights the ambiphilic reactivity of hydrazones. bohrium.comacs.org Multicomponent reactions offer an efficient pathway to substituted pyrazoles. For instance, the reaction of an aldehyde, an aryl sulfonyl hydrazide, and an allenoate proceeds via the formation of a hydrazone intermediate, followed by nucleophilic addition, intramolecular cyclization, and desulfonylation. rsc.org

The regioselectivity of the cyclization process, particularly with unsymmetrical dicarbonyl compounds and substituted hydrazines, is a critical aspect. The initial nucleophilic attack generally occurs at the more electrophilic carbonyl carbon. Steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine play a significant role in directing the outcome of the reaction. beilstein-journals.org

Table 1: Key Mechanistic Steps in Pyrazole Ring Formation

| Step | Description | Key Intermediates | Influencing Factors |

| Nucleophilic Addition | The initial attack of a hydrazine derivative on a carbonyl group of a 1,3-dicarbonyl compound or its equivalent. | Hydrazone, Enamine | Electronic properties of carbonyl groups, Steric hindrance |

| Cyclization | Intramolecular attack of the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group. | Dihydropyrazole derivative | Conformation of the intermediate, Ring strain |

| Dehydration/Aromatization | Elimination of a water molecule to form the stable aromatic pyrazole ring. | Pyrazoline | Acid or base catalysis, Leaving group ability |

Catalysts and reaction conditions are paramount in controlling the regioselectivity and efficiency of pyrazole synthesis. Various catalytic systems, from simple acids and bases to transition metal complexes, have been employed.

Acid catalysts, such as p-toluenesulfonic acid (p-TSA), can facilitate the initial condensation and subsequent cyclization-dehydration steps. rsc.org Base-mediated reactions are also common, where the base can deprotonate the hydrazine or the dicarbonyl compound to enhance nucleophilicity. beilstein-journals.org

Transition metal catalysts have emerged as powerful tools for pyrazole synthesis. Copper catalysts, for example, are used in condensation reactions under acid-free conditions at room temperature. organic-chemistry.org Palladium nanoparticles have been utilized in a one-pot regioselective synthesis. mdpi.com Iron-catalyzed routes have also been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. jetir.org The choice of catalyst can dramatically influence the reaction pathway and the final product distribution. For instance, rhodium catalysts have been shown to facilitate the addition-cyclization of hydrazines with alkynes via C-N bond cleavage. organic-chemistry.org

The solvent, temperature, and concentration of reactants also play a crucial role. For example, some multicomponent syntheses of pyrazoles are performed under solvent-free conditions. beilstein-journals.org The regioselectivity of pyrazole formation can be highly dependent on the reaction conditions, with different regioisomers being favored under different catalytic systems or solvent polarities. thieme-connect.de

Mechanisms of Ethynyl (B1212043) Group Transformations

The ethynyl group at the C3 position of this compound is a versatile functional handle for further molecular elaboration. Understanding the mechanisms of its transformations is essential for the synthesis of more complex pyrazole derivatives.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. The reaction of this compound with an azide (B81097) in the presence of a copper(I) catalyst would lead to the formation of a 1,4-disubstituted triazole.

The currently accepted mechanism for the CuAAC reaction involves the following key steps: rsc.org

Formation of a Copper-Acetylide: The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne. This step is often facilitated by a base. The coordination of the alkyne to the copper(I) center increases the acidity of the terminal proton. rsc.orgwikipedia.org

Coordination of the Azide: The azide then coordinates to the copper center. Mechanistic studies suggest that the formation of a ternary copper/alkyne/azide complex is a crucial step that dictates the reaction rate. nih.gov

Cycloaddition and Ring Formation: A stepwise process involving the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, followed by ring closure, leads to a six-membered copper-containing intermediate. nih.gov

Protonolysis and Catalyst Regeneration: The final step involves protonolysis to release the triazole product and regenerate the copper(I) catalyst. wikipedia.org

The reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org This is in contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The rate of the CuAAC reaction is significantly accelerated compared to the uncatalyzed version. organic-chemistry.org Various copper sources can be used, including Cu(I) salts or Cu(II) salts in the presence of a reducing agent like sodium ascorbate. wikipedia.org

The terminal alkyne of this compound can undergo various hydrofunctionalization and cycloisomerization reactions. These transformations allow for the introduction of new functional groups and the construction of fused ring systems.

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne. For example, the addition of water (hydration), amines (hydroamination), or thiols (hydrothiolation) can be catalyzed by transition metals like gold, platinum, or ruthenium. The mechanism often involves the π-activation of the alkyne by the metal catalyst, making it susceptible to nucleophilic attack. Subsequent protonolysis or reductive elimination yields the functionalized alkene.

Cycloisomerization reactions are intramolecular processes where the alkyne participates in the formation of a new ring. These reactions are often catalyzed by transition metals that can coordinate to the alkyne and a tethered nucleophile, facilitating the cyclization. For instance, a tethered hydroxyl or amino group can attack the activated alkyne to form a heterocyclic ring.

Investigations into Intramolecular Rearrangements and Cascade Processes

Molecules containing both a pyrazole ring and an ethynyl group, such as this compound, can be precursors for complex intramolecular rearrangements and cascade reactions. These processes can lead to the rapid construction of intricate molecular architectures.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming or bond-breaking events that occur in a single synthetic operation without the isolation of intermediates. nih.gov For example, a reaction could be initiated at the ethynyl group, with the resulting intermediate undergoing a subsequent cyclization involving the pyrazole ring.

An example of a cascade process is the cleavage of the triple bond in α-ketoacetylenes upon reaction with ethylenediamine, which involves an initial intermolecular Michael addition, followed by an intramolecular Michael addition and subsequent fragmentation. psu.edu While not directly involving this compound, this illustrates the types of complex transformations that can be designed.

Intramolecular rearrangements of N-alkylated pyrazoles have also been studied. For instance, the isomerization of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate to its 3-(difluoromethyl) isomer can be achieved in the presence of an acid catalyst at elevated temperatures. google.com This type of rearrangement could potentially be relevant for substituted pyrazoles like the title compound under certain conditions.

Characterization of Radical Processes in Pyrazole and Ethynyl Chemistry

The study of radical processes is crucial for understanding the reactivity and potential synthetic applications of molecules containing pyrazole and ethynyl moieties. While direct mechanistic investigations into radical transformations of this compound are not extensively documented in the reviewed literature, a wealth of information exists on the radical chemistry of pyrazole derivatives and ethynyl compounds separately. This body of research provides a framework for predicting and characterizing the potential radical-mediated reactions of the target molecule.

Nitrogen-centered radicals, in particular, are potent synthetic intermediates, and their generation from precursors like pyrazoles has seen significant advancements, especially through methods like visible-light photocatalysis. nih.gov These reactions can proceed through a formal catalytic cycle or a radical chain mechanism, a distinction that can be probed by measuring the reaction's quantum yield. nih.gov Similarly, the ethynyl group is a known participant in radical addition reactions, where its π-system readily accepts incoming radical species. nih.gov

Generation and Reactivity of Pyrazole-Derived Radicals

The pyrazole ring system can be a precursor to nitrogen-centered radicals. The generation of these reactive species often involves the cleavage of a bond connected to one of the nitrogen atoms. For instance, N-amino-pyridinium salts, which share structural similarities with N-substituted pyrazoles, can generate nitrogen-centered radicals through single-electron reduction by a photoexcited catalyst. nih.gov These radicals can then engage in various transformations, including C-H amination of arenes and heteroarenes. nih.gov

Another significant class of reactions involves hydrazones, which are key intermediates in many pyrazole syntheses. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazoles is initiated by the formation of a hydrazonyl radical. organic-chemistry.org This is followed by cyclization and cleavage of a C=C bond, highlighting a pathway where radical intermediates are central to the construction of the pyrazole ring itself. organic-chemistry.org

| Precursor Type | Radical Generation Method | Resulting Radical Species | Subsequent Reaction Type | Ref. |

| N-Aminopyridinium Salts | Visible-light photoredox catalysis (e.g., with Ru or Ir catalysts) | Nitrogen-centered radical | C-H Amination, Aminohydroxylation of olefins | nih.gov |

| β,γ-Unsaturated Hydrazones | Cu-catalyzed aerobic oxidation | Hydrazonyl radical | Intramolecular cyclization, C=C bond cleavage | organic-chemistry.org |

| O-Aryloximes | Single-electron reduction (photochemical) | Iminyl radical | 5-exo-trig cyclization with a pendant olefin | nih.gov |

Radical Reactions Involving the Ethynyl Group

The ethynyl group is a versatile functional group in radical chemistry, primarily acting as a radical acceptor. Radical addition to the carbon-carbon triple bond is a common mechanistic step. For example, a radical species can add to an ethynyl group to generate a vinyl radical intermediate. nih.gov This highly reactive intermediate can then undergo further reactions, such as intramolecular cyclization. nih.gov

Photochemical methods have been particularly effective in initiating such processes. In one instance, a photo-induced reaction between an aryl diazonium salt and an alkyne, catalyzed by Eosin-Y, proceeds via the formation of an aryl radical which then adds to the alkyne. rsc.org This leads to a cascade reaction that can form complex structures like phenanthrenes. rsc.org

| Reactant Type | Radical Source / Initiator | Key Radical Intermediate | Overall Transformation | Ref. |

| Alkynes | Aryl diazonium salts / Eosin-Y photocatalysis | Aryl radical, Vinyl radical | [4 + 2] Cyclization to form phenanthrenes | rsc.org |

| Ethynylbenzene | Thiophene/furan radical cation / Iridium photocatalysis | Alkyl radical, Vinyl radical | Dearomative spirocyclization | nih.gov |

| Terminal Alkynes | N-isocyanoiminotriphenylphosphorane / Silver mediation | "CNN" building block | [3 + 2] Cycloaddition to form pyrazoles | organic-chemistry.org |

Computational studies, often using Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of these radical reactions. science.gov They can provide insights into reaction barriers, the stability of intermediates, and the factors controlling selectivity, complementing experimental evidence from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is used for the direct detection and characterization of radical species. science.govacs.org For instance, DFT has been used to explore the favorability of different bond-forming pathways in radical reactions. sci-hub.se

In the context of this compound, it is conceivable that radical processes could be initiated at either the pyrazole ring or the ethynyl group. A nitrogen-centered radical could be generated at the N-1 position, potentially leading to intermolecular reactions or intramolecular cyclization involving the cyclobutyl or ethynyl substituent. Alternatively, addition of an external radical to the ethynyl group could initiate a cascade cyclization involving the pyrazole ring. The interplay between these potential pathways would be dictated by the specific reaction conditions employed, including the choice of radical initiator, catalyst, and solvent.

Reactivity and Advanced Functionalization Strategies of 1 Cyclobutyl 3 Ethynyl 1h Pyrazole

Synthetic Transformations of the Ethynyl (B1212043) Moiety

The terminal alkyne functionality in 1-cyclobutyl-3-ethynyl-1H-pyrazole is a key handle for molecular elaboration. It readily participates in various addition and coupling reactions, enabling the construction of more complex structures.

The ethynyl group is an excellent dipolarophile and dienophile, readily participating in cycloaddition reactions to form new heterocyclic and carbocyclic rings.

[3+2] Cycloadditions: These reactions are a powerful tool for constructing five-membered rings. The ethynyl group on the pyrazole (B372694) can react with 1,3-dipoles, such as azides (in the well-known Azide-Alkyne Huisgen Cycloaddition or "click chemistry") or nitrile imines, to yield triazole- or pyrazole-linked systems, respectively. nih.govorganic-chemistry.org For instance, the reaction of terminal alkynes with nitrile imines, generated in situ from hydrazonoyl halides, provides a direct route to pyrazole derivatives. organic-chemistry.org Similarly, rhodium-catalyzed reactions of enaminones, alkynes, and hydrazine (B178648) hydrochlorides can produce N-(o-alkenylaryl)pyrazoles. nih.gov The reaction of ethynyl pyridines with tosylhydrazides represents a metal- and oxidant-free pathway to form pyrazoles via a [3+2] dipolar cycloaddition. osti.gov These strategies highlight the utility of the ethynyl group as a building block for creating complex, multi-heterocyclic frameworks.

A notable example is the copper-catalyzed oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which proceeds with air as a green oxidant to form multi-substituted pyrazoles. nih.gov While this example uses an alkynoate, the principle extends to other activated alkynes.

Diels-Alder Reactions: The ethynyl group can also act as a dienophile in [4+2] Diels-Alder cycloadditions, reacting with a variety of dienes to form six-membered rings. While the pyrazole ring itself can sometimes act as a diene, the ethynyl substituent typically functions as the dienophile. raineslab.comnih.gov The reactivity in these reactions is influenced by electronic factors. For example, computational studies on the Diels-Alder reaction between various dienes and N-phenylmaleimide have shown how electronic and steric interactions influence the endo/exo selectivity of the products. beilstein-journals.org The reactivity of the 4H-pyrazole scaffold in Diels-Alder reactions can be significantly enhanced by substitution at the C4 position, with fluorine substitution invoking antiaromatic electron delocalization and increasing reactivity. raineslab.comnih.gov Although this compound is a 1H-pyrazole, these studies on related systems underscore the potential of its ethynyl group to participate in Diels-Alder chemistry to build complex polycyclic structures.

Table 1: Examples of Cycloaddition Reactions with Ethynyl Compounds

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| [3+2] Cycloaddition | Terminal Alkyne, Sulfoximine Diazo Compound | Rh₂(esp)₂ | Pyrazolesulfoximine | nih.gov |

| [3+2] Cycloaddition | Enaminone, Alkyne, Hydrazine Hydrochloride | Rh-catalyst | N-(o-alkenylaryl)pyrazole | nih.gov |

| [3+2] Cycloaddition | Difluoroacetohydrazonoyl Bromide, Alkyne | Mild Conditions | Difluoromethyl Pyrazole | nih.gov |

| [3+2] Cycloaddition | α-Diazoester, Ynone | Al(OTf)₃ | 4-Substituted Pyrazole | researchgate.net |

| Diels-Alder | 4H-Pyrazole, Strained Alkyne (BCN) | Uncatalyzed | Cycloadduct | nih.gov |

The carbon-carbon triple bond of the ethynyl group is susceptible to addition reactions with various nucleophiles, including water, amines, and hydrogen halides.

Hydration: The hydration of the ethynyl group, typically catalyzed by mercury salts or other transition metals, would lead to the corresponding acetylpyrazole, which would likely exist as the more stable tautomer, 1-cyclobutyl-3-acetyl-1H-pyrazole.

Hydroamination: The addition of amines across the triple bond can be achieved under various catalytic conditions. A notable strategy involves the intermolecular Cope-type hydroamination of 1,3-diynes with hydrazine, which proceeds through an allene (B1206475) intermediate followed by electrophilic cyclization to yield 3,5-disubstituted pyrazoles without the need for a catalyst. rsc.org While this is a synthesis of the pyrazole ring itself, the underlying reactivity demonstrates the susceptibility of an alkyne to amine addition. rsc.orgresearchgate.net A double hydroamination reaction of β-CF₃-1,3-enyne with hydrazine derivatives has also been reported for the synthesis of trifluoromethylated pyrazoles. mdpi.com These examples suggest that this compound could undergo hydroamination to introduce aminoalkyl functionalities.

Hydrohalogenation: The addition of hydrogen halides (HX) to the ethynyl group typically follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already bears a hydrogen, and the halide adds to the more substituted carbon (the one attached to the pyrazole ring). This would result in the formation of a 3-(1-haloethenyl)-1H-pyrazole. However, anti-Markovnikov addition can also be achieved under radical conditions. For example, the hydrohalogenation of 1-(difluoromethyl)-4-ethynyl-1H-pyrazole shows different regioselectivity depending on the conditions.

The terminal ethynyl group is a versatile partner in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. uvic.canih.govelsevierpure.com These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the alkyne (as an acetylide) and reductive elimination to yield the coupled product. uvic.ca

Heck Reaction: In the Mizoroki-Heck reaction, the ethynylpyrazole can couple with aryl or vinyl halides to form disubstituted alkynes or enynes, respectively. This reaction allows for the formation of a sigma bond between two sp²-hybridized carbon atoms through a C-H activation process and offers a practical route to complex molecules from simple starting materials. mdpi.com

Stille and Suzuki Couplings: For Stille coupling, the alkyne would first be converted to a stannylacetylene derivative, which can then be coupled with various organic halides. In a Suzuki-type reaction, the alkyne can be hydroborated and then coupled with an organic halide. These methods significantly expand the range of substituents that can be introduced at the terminus of the ethynyl group.

Homocoupling (Glaser Coupling): The terminal alkyne can also undergo palladium- (or copper-) catalyzed oxidative homocoupling to produce a symmetric 1,4-bis(1-cyclobutyl-1H-pyrazol-3-yl)buta-1,3-diyne. This reaction is useful for synthesizing conjugated dimeric structures. mdpi.com

Hypervalent iodine reagents have emerged as powerful, environmentally friendly oxidants for a wide range of organic transformations, including the functionalization of alkynes. nih.govnih.gov These reagents can mediate oxidations and facilitate the introduction of various functional groups under mild conditions. researchgate.net

The reaction of the ethynyl group with hypervalent iodine reagents can lead to several outcomes. For example, ethynyl benziodoxolone (EBX) reagents are effective for transferring an ethynyl group to nucleophiles. nih.gov Conversely, the ethynyl group on the pyrazole can be attacked by nucleophiles activated by hypervalent iodine reagents. A metal-free approach for the synthesis of 4-thio/selenocyanated pyrazoles has been developed using PhICl₂ as a hypervalent iodine oxidant and NH₄SCN/KSeCN as the nucleophile source. beilstein-journals.org This process is believed to proceed through an electrophilic thio/selenocyanation of the electron-rich pyrazole ring. beilstein-journals.org Similar strategies could potentially be adapted to functionalize the alkyne. For instance, oxidative amination of allenes using hypervalent iodine reagents to form propargylic amines is known, suggesting the possibility of related transformations with alkynes. researchgate.net

Furthermore, iodine itself can mediate oxidative C-N bond formation to create halogenated pyrazoles from α,β-unsaturated aldehydes and hydrazines. evitachem.com This indicates the utility of iodine-based reagents in pyrazole chemistry.

Chemical Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle. Its reactivity towards electrophiles is a key feature, governed by the electron distribution within the ring, which is influenced by the two nitrogen atoms.

Due to the electronic nature of the pyrazole ring, electrophilic substitution occurs preferentially at the C4 position. nih.govquora.comchemicalbook.compharmaguideline.com The two electronegative nitrogen atoms decrease the electron density at the C3 and C5 positions, leaving the C4 position as the most electron-rich and thus the most susceptible to electrophilic attack. chemicalbook.comcopbela.org

Halogenation: Pyrazoles can be readily halogenated at the C4-position. Chlorination can be achieved using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS). mdpi.com Bromination is often carried out with N-bromosuccinimide (NBS) or bromine in a suitable solvent. Iodination can be accomplished with iodine in the presence of an oxidizing agent like diacetoxyiodobenzene (B1259982) (DIB) or via electrochemical oxidation. mdpi.comuab.cat Direct electrophilic fluorination at the C4-position can be achieved using reagents like Selectfluor. evitachem.com

Nitration: The nitration of pyrazoles typically yields the 4-nitro derivative. Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). nih.govsemanticscholar.org The reaction conditions can influence the outcome; for example, nitration of 4-bromopyrazoles in 80% sulfuric acid can lead to significant nitrodebromination, forming the 4-nitropyrazole. publish.csiro.aupublish.csiro.au In some cases, N-nitration can occur first, followed by rearrangement to a C-nitropyrazole. nih.govresearchgate.net

Sulfonation: Sulfonation of the pyrazole ring also occurs at the C4-position. Reagents such as oleum (B3057394) (fuming sulfuric acid), chlorosulfonic acid, or a mixture of sulfuric acid and acetic anhydride can be employed to introduce a sulfonic acid group. arkat-usa.org Metal-free methods for the direct sulfonylation of pyrazolones at room temperature have also been developed using molecular iodine as a catalyst. rsc.org

Table 2: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

| Reaction | Reagent(s) | Position of Substitution | Product | Ref. |

| Halogenation | NCS, NBS, I₂/Oxidant, Selectfluor | C4 | 4-Halopyrazole | evitachem.commdpi.com |

| Nitration | HNO₃/H₂SO₄, HNO₃/Ac₂O | C4 | 4-Nitropyrazole | nih.govsemanticscholar.orgpublish.csiro.au |

| Sulfonation | Oleum, Chlorosulfonic Acid | C4 | Pyrazole-4-sulfonic acid | arkat-usa.org |

N-Substitution and Derivatization Strategies

The N1 position of the pyrazole ring in the title compound is already substituted with a cyclobutyl group. This alkyl substituent influences the reactivity of the pyrazole ring and is generally stable under various reaction conditions. Unlike N-H pyrazoles which can be readily deprotonated and alkylated or arylated, derivatization strategies for this compound focus on transformations of the existing structure. pharmaguideline.comgoogle.com

The cyclobutyl group, being an electron-donating alkyl group, can subtly influence the electronic properties of the pyrazole ring, potentially affecting the regioselectivity of further functionalization. encyclopedia.pub While direct substitution on the saturated cyclobutyl ring is challenging, the N-cyclobutyl moiety plays a crucial role in directing reactions on the pyrazolic core. For instance, the steric bulk of the cyclobutyl group can influence the approach of reagents to the adjacent C5 position.

Strategies for derivatization primarily involve the other functional handles of the molecule, namely the C4 and C5 positions of the pyrazole ring, and the C3-ethynyl group, which will be discussed in subsequent sections. It is noteworthy that while the N-C bond is generally robust, extreme conditions or specific catalytic systems designed for C-N bond cleavage could potentially lead to the removal or transformation of the cyclobutyl group, though this is not a common derivatization strategy.

Functionalization at C4 or C5 Positions of the Pyrazole Ring

The pyrazole ring exhibits distinct reactivity at its carbon positions. The C4 position is electron-rich and thus highly susceptible to electrophilic substitution, while the C5 position is more prone to deprotonation and subsequent functionalization, often directed by the N1-substituent and facilitated by transition-metal catalysis. chemicalbook.comresearchgate.netquora.com

Electrophilic Substitution at C4:

The C4 position of the pyrazole ring is the most nucleophilic carbon and readily undergoes electrophilic aromatic substitution. quora.com For this compound, various electrophiles can be introduced at this position. Typical reactions include halogenation, nitration, and formylation. pharmdbm.com

Metal-Catalyzed C-H Functionalization at C5:

Direct functionalization of the C5-H bond presents a more modern and atom-economical approach. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. researchgate.netrsc.org The N2 atom of the pyrazole can act as a directing group to facilitate the regioselective functionalization at the C5 position. researchgate.net Palladium-catalyzed C5-arylation is a well-established method, often proceeding with high regioselectivity, sometimes requiring a blocking group at the C4 position to ensure exclusive C5 functionalization. researchgate.netacademie-sciences.fr

Table 1: Potential Functionalization Reactions at C4 and C5 of this compound

| Position | Reaction Type | Reagents and Conditions | Expected Product |

| C4 | Halogenation | NBS, NCS, or Br₂ in a suitable solvent | 1-Cyclobutyl-4-halo-3-ethynyl-1H-pyrazole |

| C4 | Nitration | HNO₃/H₂SO₄ | 1-Cyclobutyl-3-ethynyl-4-nitro-1H-pyrazole |

| C4 | Formylation | Vilsmeier-Haack (POCl₃/DMF) | This compound-4-carbaldehyde |

| C5 | C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand, base | 1-Cyclobutyl-5-aryl-3-ethynyl-1H-pyrazole |

| C5 | C-H Alkenylation | Alkene, Rh or Ru catalyst | 1-Cyclobutyl-5-alkenyl-3-ethynyl-1H-pyrazole |

Functionalization and Transformations of the Cyclobutyl Ring System

The cyclobutyl moiety, while generally stable, possesses inherent ring strain that can be exploited in synthetic transformations. msu.edursc.org Functionalization can occur through either ring-opening reactions or peripheral modifications of the C-H bonds.

Ring-Opening Reactions and Derivatization

The ring strain of the cyclobutyl group makes it susceptible to ring-opening reactions under specific conditions, particularly through radical pathways. nih.gov Visible-light photoredox catalysis has enabled the cleavage of C-C bonds in cyclobutylanilines, suggesting that a similar strategy could be applied to this compound. nih.gov Such a reaction would likely proceed via a radical cation intermediate, leading to a linear alkyl chain attached to the N1 position of the pyrazole. This strategy transforms the cyclic substituent into a functionalizable linear chain, opening up new avenues for derivatization. For instance, a [4+2] annulation reaction with an alkyne could be envisioned, leading to the formation of a six-membered ring fused to the pyrazole-containing fragment. nih.gov

Another potential pathway for ring-opening involves the reaction of bicyclo[1.1.0]butanes, which can be accessed from cyclobutyl derivatives. These highly strained systems undergo facile ring-opening reactions with various reagents. researchgate.net

Peripheral Modifications of Cyclobutyl Substituents

Direct functionalization of the C-H bonds of the cyclobutyl ring is a challenging but increasingly feasible strategy. nih.govnih.gov Advances in C-H activation and functionalization allow for the introduction of various functional groups onto the saturated carbocycle. Rhodium-catalyzed C-H insertion reactions, for example, have been used for the enantioselective functionalization of bicyclo[1.1.1]pentanes, which share structural similarities with the strained cyclobutyl system. nsf.gov Such methods could potentially be adapted to install new substituents on the cyclobutyl ring of this compound, providing access to novel analogs with modified steric and electronic properties.

A sequential C-H/C-C functionalization strategy has been reported for cyclobutyl ketones, where a Norrish-Yang cyclization is followed by a palladium-catalyzed C-C cleavage and functionalization. nih.gov This suggests that if a carbonyl group were present on the cyclobutyl ring, a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups could be introduced with high diastereoselectivity.

Development of Multi-Component and Domino Reactions for Complex Architectures

The ethynyl group at the C3 position is a versatile handle for constructing complex molecular architectures through multi-component and domino reactions. beilstein-journals.orgmdpi.comnih.govresearchgate.net These reactions allow for the rapid assembly of intricate structures from simple starting materials in a single pot, adhering to the principles of atom and step economy.

The terminal alkyne of this compound can participate in a variety of transformations. For example, it can act as a key component in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) would readily provide 1,2,3-triazole derivatives. Furthermore, the ethynyl group can serve as a starting point for domino reactions where an initial transformation on the alkyne triggers a cascade of subsequent reactions.

For instance, a domino Knoevenagel-hetero-Diels-Alder reaction sequence could be envisioned where the ethynylpyrazole is first elaborated and then participates in an intramolecular cycloaddition. researchgate.net Transition-metal-catalyzed domino reactions involving strained bicyclic alkenes have also been reported, suggesting that the cyclobutyl ring could potentially participate in such cascades in concert with the ethynyl group. beilstein-journals.org

Table 2: Potential Multi-Component and Domino Reactions Involving this compound

| Reaction Type | Key Transformation | Potential Reactants | Resulting Architecture |

| Multi-component | Ugi Reaction | Isocyanide, aldehyde/ketone, carboxylic acid | Complex acyclic peptide-like structures attached to the pyrazole |

| Multi-component | A³ Coupling | Aldehyde, secondary amine | Propargylamine synthesis at the ethynyl terminus |

| Domino | Sonogashira/Cyclization | Aryl halide, followed by intramolecular cyclization | Fused polycyclic heteroaromatic systems |

| Domino | Radical Cascade | Radical initiator, alkene | Annulated ring systems formed via addition to the alkyne |

| Multi-component | [2+2+1] Cycloaddition | Ti-imido complex, nitrile | Synthesis of a new pyrazole ring fused or linked to the starting pyrazole |

Computational Chemistry and Theoretical Studies of 1 Cyclobutyl 3 Ethynyl 1h Pyrazole

Quantum Chemical Calculations for Structural Characterization and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for elucidating the structural and electronic characteristics of molecules. eurjchem.comnih.gov These methods are routinely applied to pyrazole (B372694) systems to understand their intrinsic properties. nih.govresearchgate.net

The presence of a flexible cyclobutyl group attached to the pyrazole ring introduces conformational complexity. Conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the dihedral angles associated with the cyclobutyl-pyrazole bond and calculating the corresponding energy of each conformer.

Geometrical optimization is then performed on the identified low-energy conformers using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to determine the most stable, or ground-state, geometry. nih.goviu.edu.sa This process minimizes the energy of the molecule with respect to all of its internal coordinates, providing precise predictions of bond lengths, bond angles, and dihedral angles. For 1-Cyclobutyl-3-ethynyl-1H-pyrazole, this would reveal the preferred orientation of the cyclobutyl ring relative to the planar pyrazole ring and the linear ethynyl (B1212043) group.

Illustrative Optimized Geometrical Parameters: This table presents hypothetical data for the lowest energy conformer of this compound, as would be obtained from DFT calculations. Actual values would require specific computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 (pyrazole) | 1.35 |

| N1-C(cyclobutyl) | 1.48 | |

| C3-C(ethynyl) | 1.43 | |

| C≡C (ethynyl) | 1.21 | |

| Bond Angles (º) | C5-N1-N2 | 112.0 |

| N2-C3-C(ethynyl) | 128.5 | |

| Dihedral Angle (º) | C5-N1-C(cyclobutyl)-C(cyclobutyl) | 45.0 |

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic signatures. eurjchem.comrsc.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole ring and the ethynyl π-system, while the LUMO would also involve these regions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group would be expected to show negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Spectroscopic Prediction: Quantum chemical calculations can predict various spectra, which can be compared with experimental data to confirm the molecule's structure. nih.govworldscientific.com

Infrared (IR) Spectra: Calculation of vibrational frequencies can predict the positions of characteristic IR absorption bands, such as the C≡C stretch of the ethynyl group and the various C-H and C-N vibrations of the pyrazole and cyclobutyl rings.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation. nih.govsemanticscholar.org

Illustrative Electronic and Spectroscopic Data: This table contains hypothetical data for this compound based on typical values for similar pyrazole derivatives.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Key IR Frequency (C≡C stretch) | ~2150 cm⁻¹ |

| Key ¹H NMR Shift (ethynyl H) | ~3.0 ppm |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. nih.govacs.org

For the synthesis of this compound, computational methods can be used to model the reaction mechanism. For instance, in a potential synthesis involving the cycloaddition of a cyclobutyl-substituted hydrazine (B178648) with an ethynyl-containing precursor, DFT calculations can identify the transition state structures. arxiv.org Characterizing the transition state involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules (or a small number of molecules), molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. tandfonline.combohrium.com This approach is crucial for understanding the properties of the compound in a condensed phase, such as in solution.

For this compound, an MD simulation would involve placing a number of these molecules in a simulation box, often with an explicit solvent like water. mdpi.comacs.org The simulation then solves Newton's equations of motion for every atom, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

From these trajectories, a wealth of information can be extracted:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute molecule. For instance, it can show the formation of hydrogen bonds between water and the nitrogen atoms of the pyrazole ring.

Intermolecular Interactions: In simulations of the pure substance, MD can provide insights into the nature and strength of intermolecular forces, such as π-π stacking between pyrazole rings or dipole-dipole interactions, which govern the bulk properties of the material. nih.gov

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics, non-clinical)

Molecular docking studies on various pyrazole derivatives have been widely conducted to predict their binding modes and affinities within the active sites of protein targets, particularly kinases. mdpi.comnih.govacs.orgchemmethod.comchemmethod.comnih.govnih.gov For a compound like this compound, docking simulations would involve computationally placing the molecule into the binding pocket of a target protein. A scoring function is then used to estimate the binding free energy, which helps in ranking different binding poses and predicting the strength of the interaction.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring are capable of acting as hydrogen bond acceptors, while any N-H groups could serve as donors.

Hydrophobic Interactions: The cyclobutyl group is expected to form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

π-Alkyl Interactions: The ethynyl group can participate in π-alkyl interactions with appropriate residues.

For instance, studies on pyrazole derivatives as inhibitors of protein kinases like VEGFR-2, Aurora A, and CDK2 have shown that the pyrazole scaffold can effectively anchor the molecule in the ATP-binding site through hydrogen bonds with the hinge region of the kinase. nih.govnih.gov The substituents on the pyrazole ring then dictate the selectivity and potency by forming additional interactions in adjacent hydrophobic pockets.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target complex, simulating the movements of atoms over time. An MD simulation starting from a docked pose of this compound within a target protein could be used to:

Assess the stability of the predicted binding mode.

Analyze the flexibility of the ligand and the protein upon binding.

Identify key residues that are consistently involved in the interaction.

Calculate a more accurate binding free energy through methods like MM/PBSA or MM/GBSA.

A study on N1-substituted pyrazole derivatives as B-Raf kinase inhibitors highlighted the importance of a water-wire hydrogen bond network in stabilizing the complex, a feature that can be revealed through MD simulations. acs.org

The following tables illustrate the type of data generated from molecular docking studies on other pyrazole derivatives, which could be hypothetically generated for this compound in future research.

Table 1: Example Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases

| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Pyrazole-Thiadiazole Derivatives | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 | nih.govnih.gov |

| Pyrazole-Thiadiazole Derivatives | Aurora A | 2W1G | -8.57 | Arg220, Ala213 | nih.govnih.gov |

| Pyrazole-Thiadiazole Derivatives | CDK2 | 2VTO | -10.35 | Leu83, Lys33 | nih.govnih.gov |

| Pyrazole-Thiazolinone Derivatives | EGFR | - | - | - | nih.gov |

Table 2: Hypothetical Interaction Profile for this compound Based on Analogous Systems

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues in Kinase Active Site |

| Hydrogen Bond | Pyrazole Nitrogens | Hinge Region (e.g., Cys, Ala) |

| Hydrophobic Interaction | Cyclobutyl Ring | Hydrophobic Pocket (e.g., Leu, Val, Ile) |

| π-π Stacking | Pyrazole Ring | Gatekeeper Residue (e.g., Phe, Tyr) |

| π-Alkyl Interaction | Ethynyl Group | Alkyl side chains (e.g., Ala, Val) |

These computational approaches are crucial for the rational design of novel pyrazole-based inhibitors. By understanding the detailed molecular interactions, medicinal chemists can strategically modify the structure of this compound to enhance its potency and selectivity for a specific biological target.

Exploration of Structure Activity Relationships and Molecular Interactions in Vitro and Mechanistic Focus

Design Principles for Pyrazole (B372694) Derivatives with Specific Molecular Recognition Properties

The design of pyrazole derivatives for specific molecular targets is a well-established strategy in drug discovery. researchgate.net The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. Its distinct electronic properties and ability to participate in hydrogen bonding are key to its function. researchgate.net Structure-activity relationship (SAR) studies are fundamental to optimizing these derivatives, systematically modifying substituents to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netacs.orgacs.org

Key design principles often involve:

Substitution at N1 Position: The substituent at the N1 position significantly influences the compound's hydrophobic and steric profile. The introduction of alkyl or cycloalkyl groups, such as the cyclobutyl group in 1-cyclobutyl-3-ethynyl-1H-pyrazole, can enhance binding to hydrophobic pockets within a target protein. For instance, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, an endo-isomer of a substituted azabicyclic core at the N1 position effectively positioned a phenyl ring into a specific region of the binding site. acs.org

Substitution at C3 and C5 Positions: These positions are crucial for establishing key interactions with the target. Modifications can introduce hydrogen bond donors/acceptors, charged groups, or moieties that engage in aromatic or hydrophobic interactions. nih.govfrontiersin.org In meprin α inhibitors, for example, a 3,5-diphenylpyrazole (B73989) derivative showed high potency, which was further modulated by introducing different substituents. A cyclopentyl moiety at this position maintained high activity. nih.gov

Substitution at C4 Position: While sometimes less critical for direct binding, the C4 position can be modified to alter the electronic properties of the pyrazole ring or to attach larger groups that can reach secondary binding pockets, thereby improving selectivity or potency. acs.orgresearchgate.net

In Vitro Molecular Interaction Studies of this compound and Analogs

While specific in vitro studies on this compound are not extensively documented in publicly available literature, the interactions of its structural motifs—the N1-cyclobutyl group and the C3-ethynyl group—can be inferred from studies on analogous compounds.

Ligand binding assays are crucial for quantifying the affinity of a compound for its target. These assays, such as radioligand binding assays, measure constants like Ki (inhibition constant) or KD (dissociation constant) to determine how tightly a ligand binds.

For pyrazole derivatives, affinity is highly dependent on the substituents. For example, in studies of cannabinoid receptor (CB1) antagonists based on the 1,5-diarylpyrazole scaffold, modifications at the C3, N1, and C5 positions drastically altered binding affinity. acs.org Similarly, pyrazole derivatives targeting the nicotinic acid receptor showed Ki values in the micromolar range, with partial agonism being a common feature. nih.gov In the context of CYP2E1 inhibitors, spectral binding studies revealed that while pyrazole itself has moderate affinity, the addition of alkyl groups can improve it, whereas bulky groups can hinder binding. nih.gov The fusion of a benzene (B151609) or cyclohexane (B81311) ring to the pyrazole, creating a more rigid and extensive hydrophobic surface, greatly increased affinity. nih.gov

The cyclobutyl group at the N1 position of this compound would be expected to contribute to binding affinity through hydrophobic interactions within a complementary pocket of a target protein. The ethynyl (B1212043) group at C3 could also contribute to affinity through various non-covalent interactions.

Table 1: Binding Affinities of Selected Pyrazole Derivatives for Various Receptors (Non-Clinical)

| Compound/Analog Type | Target Receptor | Binding Affinity (Ki or IC50) | Reference |

| 5-Propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | Ki ≈ 0.15 µM | nih.gov |

| Pyrazole (General) | Cytochrome P450 2E1 (CYP2E1) | Moderate affinity | nih.gov |

| 1,5-Diarylpyrazole Derivative (SR141716A) | Cannabinoid Receptor 1 (CB1) | High affinity (antagonist) | acs.org |

| 1H-Pyrazole-4-carboxylic acid derivative (29) | ALKBH1 | IC50 = 0.031 µM | acs.org |

| Pyrazolo[5,1-f] nih.govmdpi.comnaphthyridine (491) | Phosphodiesterase 10A (PDE10A) | High affinity | mdpi.comnih.gov |

Pyrazoles are a well-known class of enzyme inhibitors. frontiersin.orgmdpi.com The specific substitutions on the pyrazole ring dictate which enzyme is targeted and the potency of inhibition. The inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors, playing a role in cancer research. They often target the ATP-binding site of kinases. For instance, pyrazole derivatives have shown inhibitory activity against c-Jun N-terminal kinase (JNK), with several analogs exhibiting IC50 values below 10 µM. nih.gov

Protease Inhibition: Pyrazole-based compounds have been developed as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase, with some analogs showing IC50 values in the low micromolar range. scispace.com

Other Enzymes: Pyrazoles have been found to inhibit a wide array of other enzymes, including cyclooxygenase-2 (COX-2), soluble epoxide hydrolase (sEH), and dipeptidyl peptidase IV (DPP-4). acs.orgnih.gov For example, a pyrazole derivative (7d) targeting bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) showed an IC50 of 17.9 µM. mdpi.com

The this compound structure suggests potential for enzyme inhibition. The cyclobutyl group could occupy a hydrophobic pocket, while the ethynyl group could form specific interactions, such as hydrogen bonds or π-stacking, with amino acid residues in an enzyme's active site. nih.gov

Table 2: In Vitro Enzyme Inhibition by Pyrazole Analogs (Non-Clinical)

| Pyrazole Analog | Target Enzyme | Inhibition (IC50) | Reference |

| Pyrazole-3-carbohydrazone derivative (6e) | Dipeptidyl Peptidase IV (DPP-4) | Micromolar range | nih.gov |

| 1,5-Diarylpyrazole derivative (21i) | Cyclooxygenase-2 (COX-2) / Soluble Epoxide Hydrolase (sEH) | Dual inhibition | acs.org |

| Thiazole-Pyrazole Analog (6a) | H5N1 Virus | TC50 = 61 µg/µL | nih.gov |

| Pyrazole Analog (7d) | DapE (bacterial enzyme) | IC50 = 17.9 µM | mdpi.com |

| Benzothiophen-2-yl pyrazole carboxylic acid (149) | COX-2 | IC50 = 0.01 µM | mdpi.com |

| Triphenyl-substituted pyrazole (15) | Acetylcholinesterase (AChE) | IC50 = 66.37 nM | frontiersin.org |

Beyond direct inhibition, pyrazole derivatives can act as modulators of receptor function, serving as agonists, antagonists, or allosteric modulators. frontiersin.orgmdpi.com For example, certain pyrazoles act as partial agonists for the nicotinic acid receptor, meaning they bind to and activate the receptor but produce a smaller response than a full agonist. nih.gov Others, like the well-known rimonabant, are antagonists or inverse agonists at the CB1 receptor. acs.org

Positive allosteric modulators (PAMs) represent another mechanism. A pyrazole derivative, 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline, was identified as a PAM for the mGlu4 receptor, enhancing the receptor's response to its endogenous ligand with an EC50 value of 220 nM. mdpi.comnih.gov The specific mechanism of modulation by this compound would depend on the target receptor's structure and the precise binding mode of the compound.

Pharmacophore Modeling and Ligand-Based Design for Molecular Probes (non-clinical context)

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net For pyrazole derivatives, a typical pharmacophore model might include features like hydrogen bond acceptors (the pyrazole nitrogens), hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govtandfonline.com

A pharmacophore model for DPP-4 inhibitors based on a pyrazole-3-carbohydrazone scaffold was developed, consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.govresearchgate.net Such models serve as a blueprint for designing new molecular probes or optimizing lead compounds. juniperpublishers.com By understanding the key interaction points, chemists can rationally design new molecules, like analogs of this compound, that fit the pharmacophore and are likely to be active. The cyclobutyl group would map to a hydrophobic feature, while the pyrazole and ethynyl groups could correspond to hydrogen bond acceptor/donor and other interaction sites.

Bioisosteric Replacements and Their Impact on Molecular Recognition (e.g., Ethynyl Group as Non-Classical Bioisostere)

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a key strategy in medicinal chemistry. nih.govacs.org Pyrazoles themselves have been investigated as non-classical bioisosteres for amides, successfully maintaining biological activity after subsequent structural modifications. nih.govlookchem.com

The ethynyl group is a fascinating non-classical bioisostere. nih.gov It is a small, rigid, and linear moiety with a unique electronic profile. It can act as a weak hydrogen bond donor via its polarized C-H bond and its π-system can participate in various interactions. nih.gov The ethynyl group has been successfully used as a bioisostere for halogens like iodine, mimicking the positive electrostatic potential at the tip of the C-I bond. nih.govresearchgate.net However, its success is context-dependent; in one study, replacing a crucial iodine with an ethynyl group led to a 13-fold loss in affinity, highlighting the subtle differences in binding interactions. nih.gov

In the structure of this compound, the ethynyl group at the C3 position is a critical feature. Its replacement with other groups (e.g., cyano, methyl, chloro) would be a standard SAR exploration to probe the specific requirements of the binding site. For example, replacing a 5-aryl group on a pyrazole CB1 antagonist with an alkynylthiophene moiety—a significant bioisosteric replacement—led to a new class of potent antagonists. nih.gov This demonstrates that such substitutions can profoundly impact molecular recognition and biological activity. researchgate.netnih.gov

Advanced Applications in Chemical Sciences

1-Cyclobutyl-3-ethynyl-1H-pyrazole as a Building Block for Complex Molecular Synthesis

The presence of both a pyrazole (B372694) ring and a terminal alkyne allows this compound to be a powerful synthon for the construction of advanced molecular frameworks. The pyrazole moiety itself is a key pharmacophore found in numerous approved drugs, while the ethynyl (B1212043) group provides a reactive handle for a variety of coupling and cyclization reactions. researchgate.net

The terminal alkyne of this compound is an excellent functional group for participating in cyclization and cycloaddition reactions to form pyrazole-fused heterocycles. thieme-connect.dehilarispublisher.com These reactions are crucial for developing novel chemical entities for medicinal and materials chemistry. researchgate.netnih.gov

One primary method is through [3+2] dipolar cycloaddition reactions. acs.orgorganic-chemistry.org For instance, the reaction of the ethynyl group with diazo compounds can lead to the formation of a new, fused pyrazole ring. Similarly, reactions with other 1,3-dipoles, such as nitrile oxides or azides, can generate fused isoxazole (B147169) or triazole systems, respectively. Cascade reactions initiated by the alkyne functionality are also a powerful tool. acs.org For example, an initial reaction at the alkyne can be followed by an intramolecular cyclization involving the pyrazole ring or its substituents, leading to complex polycyclic systems in a single, efficient operation. acs.org

The synthesis of pyrazolo[3,4-b]pyridines, a privileged scaffold in medicinal chemistry, can be envisioned starting from this compound. longdom.org This often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound; however, the ethynyl group offers alternative pathways, such as condensation with a suitable amino-substituted precursor followed by cyclization.

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Reaction Type | Reactant Partner | Potential Fused System |

| [3+2] Dipolar Cycloaddition | Diazoalkane | Pyrazolo[3,4-c]pyrazole |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Isoxazolo[4,5-c]pyrazole |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Pyrazolo-fused cyclohexene |

| Condensation/Cyclization | Amino-pyrimidine precursor | Pyrazolo[1,5-a]pyrimidine |

| Condensation/Cyclization | Malononitrile/aldehyde | Pyrazolo[3,4-b]pyridine |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.com The terminal alkyne of this compound makes it an ideal candidate for such reactions. organic-chemistry.orgbeilstein-journals.org

A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which can be performed as a three-component reaction. For instance, an organic halide, sodium azide (B81097), and this compound can react in one pot to generate a 1,4-disubstituted 1,2,3-triazole product. This approach allows for the rapid assembly of complex molecules with diverse functionalities. longdom.org

Other MCRs can also be employed. The Sonogashira coupling of the terminal alkyne with an acid chloride, followed by in-situ cyclocondensation with hydrazine (B178648), is a classic method for creating 1,3,5-trisubstituted pyrazoles. mdpi.com Applying this concept, this compound could first be coupled and then reacted with another nitrogen-containing component to build elaborate bi-heterocyclic systems. nih.gov These strategies are instrumental in generating libraries of complex compounds for drug discovery and materials science. tcichemicals.com

Table 2: Exemplary Multicomponent Reactions (MCRs)

| MCR Type | Component 1 | Component 2 | Component 3 | Resulting Architecture |

| A³ Coupling | This compound | Aldehyde | Secondary Amine | Propargylamine derivative |

| CuAAC | This compound | Organic Azide | --- | 1,2,3-Triazole conjugate |

| Ugi Reaction | This compound (as part of an acid/amine) | Isocyanide | Aldehyde/Ketone | α-acylamino amide |

| Gröbcke-Blackburn-Bienaymé | This compound (as part of an aldehyde) | Isocyanide | Aminoazine | Fused Imidazo[1,2-a]pyridine |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dual functionality of this compound—a coordinating pyrazole ring and a reactive ethynyl group—positions it as a sophisticated ligand for the design of advanced porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). researchgate.net

Pyrazoles are effective N-donor ligands for constructing stable MOFs and CPs due to the ability of their nitrogen atoms to coordinate with a wide range of metal ions. researchgate.netfau.degoogle.com When used as a ligand, this compound can coordinate to metal centers (e.g., Zn²⁺, Cu²⁺, Cd²⁺) through one or both of its ring nitrogen atoms to form one-, two-, or three-dimensional networks. rsc.orgacs.orgacs.org

The bulky cyclobutyl group at the N1 position can influence the resulting framework's topology and pore environment by introducing steric hindrance, potentially leading to larger, more open structures. The ethynyl group, if not involved in coordination, can project into the pores of the MOF, lining the channels with reactive alkyne functionalities. This pre-functionalization is a direct method for creating materials with tailored chemical properties for applications in gas storage, separations, or catalysis. researchgate.net

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis, allowing for the introduction of chemical groups that might not be compatible with the MOF formation conditions. researchgate.net The terminal ethynyl group of this compound is an ideal handle for PSM. nih.gov

If a MOF is constructed with linkers containing this pyrazole moiety, the alkyne groups within the pores are accessible for further reactions. The most widely used PSM reaction for alkynes is the CuAAC, or "click" reaction. nih.gov By exposing an alkyne-functionalized MOF to a solution containing an organic azide, new functional groups can be covalently "clicked" onto the framework's interior surface with high efficiency and specificity. This method has been used to introduce a vast array of functionalities, thereby modifying the MOF's properties, such as its hydrophilicity, catalytic activity, or affinity for specific guest molecules. nih.govrsc.org

Applications in Chemical Probes and Bioorthogonal Chemistry (e.g., Click Chemistry Applications)

The concept of bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. acs.org The terminal alkyne of this compound makes it a prime candidate for such applications, particularly in the realm of click chemistry. mit.edu

The CuAAC reaction is bioorthogonal, fast, and highly specific, making it an exceptional tool for bioconjugation. mdpi.comnih.gov In a typical application, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically labeled by introducing a precursor containing an azide group. acs.orgmdpi.com Subsequently, this compound, acting as a chemical probe, can be introduced. It will selectively react with the azide-labeled biomolecule, forming a stable triazole linkage. acs.org

This process allows for the attachment of the pyrazole moiety to the target biomolecule. If the probe also carries a reporter tag (like a fluorophore or biotin), this strategy can be used for:

Biological Imaging: Visualizing the location and dynamics of biomolecules within cells. mdpi.com

Proteome Profiling: Identifying and isolating specific proteins from complex cellular lysates.

Drug Development: Using the pyrazole core as a pharmacophore to target specific enzymes or receptors. researchgate.netnih.gov

The small size of the ethynyl group makes it an ideal bioorthogonal handle, as it is unlikely to disrupt the natural function of the biomolecule it is attached to. mdpi.com The stability and specific reactivity of this compound in click reactions underscore its potential as a sophisticated tool for studying complex biological systems.

Role in Catalyst Development (e.g., Ligand for Transition Metal Catalysis)

The pyrazole moiety is a well-established and versatile building block in coordination chemistry, frequently employed as a ligand for a wide array of transition metals. The nitrogen atoms of the pyrazole ring can effectively coordinate with metal centers, and substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. This adaptability has led to the use of pyrazole-based ligands in a multitude of catalytic transformations.

The ethynyl group, a carbon-carbon triple bond, is also of significant interest in catalysis. It can participate in various coupling reactions and can be a precursor for more complex ligand structures. The combination of a pyrazole ring with an ethynyl substituent, as seen in this compound, presents a molecule with potential for bidentate or monodentate coordination, as well as further functionalization. The cyclobutyl group at the 1-position of the pyrazole ring adds a specific steric profile that could influence the catalytic activity and selectivity of a potential metal complex.

However, a thorough search of scientific databases and research publications did not yield any specific studies where this compound was explicitly used as a ligand in transition metal catalysis. While the fundamental principles of coordination chemistry suggest its potential utility, there is no empirical data or detailed research findings to present at this time. Consequently, no data tables on its performance in catalytic reactions can be provided.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-cyclobutyl-3-ethynyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with cyclobutane derivatives and pyrazole precursors. For example, cyclopropane-fused pyrazole analogs are synthesized via [3+2] cycloaddition reactions using ethynyl reagents under controlled temperatures (60–80°C) and inert atmospheres . Key steps include protecting group strategies for the ethynyl moiety (e.g., trimethylsilyl protection) and catalytic hydrogenation for cyclobutyl ring formation. Solvent choice (e.g., THF or DMF) and base selection (e.g., triethylamine) critically affect reaction efficiency and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating high-purity products .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : and NMR to confirm cyclobutyl proton environments (e.g., upfield shifts for strained cyclobutane protons) and ethynyl proton absence (due to sp-hybridization).

- IR : Detect ethynyl C≡C stretches (~2100–2260 cm) and pyrazole N–H stretches (~3200 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Resolve fused-ring geometry and torsional strain in the cyclobutyl group .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize target-based assays for kinase inhibition or antiviral activity, given structural similarities to pyrazole-based HIV capsid inhibitors . Use:

- Enzyme-Linked Assays : Screen for binding affinity to HIV-1 capsid proteins (e.g., fluorescence polarization).

- Cytotoxicity Profiling : Test against human cell lines (e.g., HEK293) using MTT assays to establish safety thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., ethynyl dimerization)?

- Methodological Answer :

- Temperature Control : Maintain reactions below 70°C to prevent Glaser coupling of ethynyl groups.

- Catalyst Screening : Test Cu(I) or Pd(II) catalysts for regioselectivity in cycloaddition steps .

- Statistical Design : Apply fractional factorial experiments (e.g., varying solvent polarity, base strength, and catalyst loading) to identify critical parameters. Analyze via ANOVA to prioritize factors affecting yield .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Investigate restricted rotation in the cyclobutyl ring using variable-temperature NMR (VT-NMR) to detect coalescence temperatures.

- DFT Calculations : Model dihedral angles and ring strain using Gaussian or ORCA software to predict splitting patterns .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., cyclopropane-fused pyrazoles) to validate assignments .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to HIV-1 capsid proteins. Focus on hydrophobic pockets accommodating the cyclobutyl group.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and entropy changes.

- QSAR Modeling : Correlate substituent effects (e.g., ethynyl vs. methyl groups) with antiviral IC values from literature analogs .

Data Contradiction Analysis

Q. How can researchers address discrepancies in biological activity across studies (e.g., varying IC values)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., rilpivirine for HIV inhibition).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, adjusting for variables like cell line heterogeneity .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving whether contradictions arise from kinetic vs. equilibrium effects .

Safety and Handling

Q. What safety protocols are essential for handling ethynyl-containing pyrazoles?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., acetylene gas).

- PPE : Wear nitrile gloves and safety goggles; avoid contact with metal catalysts (e.g., Cu) to prevent explosive acetylide formation.

- Waste Disposal : Quench ethynyl intermediates with aqueous silver nitrate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.